4-(1-Aminoethyl)-2,6-dichlorophenol
Description
Contextualization of Phenolic Amine Compounds in Advanced Organic Chemistry
Phenolic amines are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group attached to an aromatic ring and an amino (-NH2) group. This dual functionality imparts a rich and versatile chemical reactivity to these molecules. They can participate in a wide array of chemical transformations, including electrophilic aromatic substitution, condensation reactions, and the formation of metal complexes.
In the realm of medicinal chemistry, the phenolic amine scaffold is a cornerstone of many biologically active molecules. The interplay between the acidic phenolic hydroxyl group and the basic amino group is crucial for molecular interactions with biological targets, such as receptors and enzymes.
Significance of 2,6-Dichlorinated Phenol (B47542) Scaffolds in Synthetic Design
The presence of chlorine atoms at the 2 and 6 positions of the phenol ring significantly influences the compound's properties. This disubstitution pattern provides steric hindrance around the hydroxyl group, which can direct the course of chemical reactions and enhance the stability of the molecule. The electron-withdrawing nature of the chlorine atoms also modulates the acidity of the phenolic proton and the electron density of the aromatic ring.
The 2,6-dichlorophenol (B41786) moiety is a key structural feature in a number of important compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and various herbicides. nih.gov Its incorporation into a molecule can enhance lipophilicity, which may, in turn, affect its biological activity and pharmacokinetic profile. The synthesis of 2,6-dichlorophenol itself can be achieved through methods such as the chlorination of phenol. nih.govorgsyn.org
Rationale for Dedicated Academic Investigation into 4-(1-Aminoethyl)-2,6-dichlorophenol
The specific structure of this compound warrants dedicated academic investigation for several reasons. The introduction of a chiral center in the aminoethyl side chain at the 4-position of the 2,6-dichlorophenol ring opens up possibilities for stereoselective interactions with biological systems. This is a critical aspect of modern drug design, where the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.
Furthermore, understanding the synthesis and reactivity of this compound can provide valuable insights for the development of new synthetic methodologies. The presence of multiple reactive sites—the phenolic hydroxyl, the amino group, and the aromatic ring—makes it a versatile building block for the construction of more complex molecules. While specific research applications for this compound are not yet widely documented in publicly available literature, its structural similarity to other biologically active phenolic amines suggests potential for investigation in areas such as medicinal chemistry and materials science. The study of its properties could pave the way for the discovery of novel compounds with tailored functionalities.
Below are the known chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₉Cl₂NO |
| Molecular Weight | 206.07 g/mol |
| CAS Number | 643087-43-8 |
This data is compiled from publicly available chemical databases.
Structure
3D Structure
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,6-dichlorophenol |
InChI |
InChI=1S/C8H9Cl2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3 |
InChI Key |
PMJBFUMHAPWEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)Cl)O)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 1 Aminoethyl 2,6 Dichlorophenol
Retrosynthetic Analysis of 4-(1-Aminoethyl)-2,6-dichlorophenol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying key bond disconnections and strategic steps for a successful synthesis.
Identification of Key Disconnection Points
The primary disconnection points for this compound are the C-N bond of the aminoethyl side chain and the C-C bond connecting the ethyl group to the aromatic ring.
C-N Bond Disconnection: This is a common and logical disconnection for amines. This strategy points towards the formation of the C-N bond in a late stage of the synthesis, for instance, through the reductive amination of a corresponding ketone precursor.
C-C Bond Disconnection: Disconnecting the bond between the chiral carbon and the phenyl ring suggests a synthetic route involving the coupling of an ethylamine-containing fragment with a pre-functionalized dichlorophenol ring.
Considering the prevalence of methods for introducing chiral α-amino groups onto an aromatic core, the C-N bond disconnection via a ketone intermediate is a highly strategic approach. This leads to the key intermediate, 4-acetyl-2,6-dichlorophenol.
Exploration of Potential Precursors and Starting Materials
Based on the retrosynthetic analysis, the most logical precursor for the aromatic core is 2,6-dichlorophenol (B41786). This is a commercially available starting material. The synthesis would then involve the introduction of an acetyl group at the para-position to the hydroxyl group, followed by the asymmetric conversion of the resulting ketone to the desired chiral amine.
An alternative precursor is 4-amino-2,6-dichlorophenol (B1218435), which can be synthesized from 2,6-dichlorophenol through nitration and subsequent reduction. However, the direct ethylation of the amino group to form the 1-aminoethyl moiety is challenging and does not readily allow for the introduction of chirality.
Therefore, the most promising synthetic route commences with 2,6-dichlorophenol, proceeds through the formation of 4-acetyl-2,6-dichlorophenol, and culminates in the asymmetric synthesis of the chiral 1-aminoethyl group.
Development of Novel Synthetic Pathways
The critical step in the synthesis of this compound is the stereocontrolled formation of the chiral center on the 1-aminoethyl side chain. Modern asymmetric synthesis offers several powerful methodologies to achieve this with high enantioselectivity.
Chiral Synthesis Approaches for the 1-Aminoethyl Moiety
The conversion of the key intermediate, 4-acetyl-2,6-dichlorophenol, to the target chiral amine can be accomplished through several state-of-the-art asymmetric methods.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis provides a highly efficient and atom-economical route to chiral amines. Two prominent methods are asymmetric hydrogenation of imines and biocatalytic transamination.
Asymmetric Hydrogenation: The ketone precursor, 4-acetyl-2,6-dichlorophenol, can be converted to an imine, which is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst. Ruthenium and Iridium complexes with chiral ligands such as BINAP and its derivatives have shown excellent enantioselectivity in the hydrogenation of aromatic ketones.
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| RuCl₂[(S)-xylbinap][(S)-daipen] / t-C₄H₉OK | Acetophenone | Quantitative | 99 (R) | nih.gov |
| RuCl₂[(S)-tolbinap][(S,S)-dpen] / t-C₄H₉OK | Acetophenone | Quantitative | 80 (R) | nih.gov |
| Ir(OTf)(η⁵-Cp*)(MsDPEN) | α-Hydroxy Aromatic Ketones | High | >99 | mdpi.com |
Biocatalytic Transamination: Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate with high stereoselectivity. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target amine. This method is particularly attractive due to its environmentally benign reaction conditions.
| Enzyme | Substrate Type | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-selective Transaminase | 2-Fluoro-acetophenone | High | >99 | researchgate.net |
| (S)-selective Transaminase | Prochiral ketones | up to 90 | >99 | bme.hu |
Diastereoselective Synthesis Strategies
Diastereoselective methods involve the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Auxiliaries: A common strategy involves converting the ketone precursor to a chiral imine or enamine using a chiral amine as the auxiliary. Subsequent alkylation or reduction of this intermediate proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Commonly used chiral auxiliaries include (R)- or (S)-1-phenylethylamine and pseudoephedrine. The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically pure target amine.
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de %) | Reference |
| (S)-1-Phenylethylamine | Alkylation of cyclic imine | High (matched case) | scienceopen.com |
| Pseudoephenamine | Alkylation to form quaternary centers | High | nih.gov |
| Oxazolidinones | Aldol reactions | High | wikipedia.org |
Enantioselective Amination Reactions
The creation of the chiral center in this compound necessitates the use of enantioselective amination reactions. A prominent strategy involves the asymmetric reductive amination of a precursor ketone, 4-acetyl-2,6-dichlorophenol. This transformation is a powerful method for producing chiral amines. dicp.ac.cn
The direct asymmetric reductive amination of ketones can be achieved using various catalytic systems. Chiral phosphoric acids, in combination with a hydrogen source like Hantzsch ester, have been shown to effectively catalyze the enantioselective reductive amination of a range of ketones. princeton.edu Another approach utilizes iridium complexes with chiral ligands, which have demonstrated high activity and enantioselectivity in the asymmetric reductive amination of aryl ketones. dicp.ac.cn Ruthenium-catalyzed direct reductive amination of alkyl aryl ketones with ammonium (B1175870) salts and molecular hydrogen also presents a viable pathway to chiral primary amines. semanticscholar.org The choice of catalyst is critical, with SPINOL-derived borophosphates showing promise in the asymmetric reductive amination of ketones with pinacolborane, leading to high yields and enantioselectivities. acs.orgnih.gov
Enzymatic methods also offer a highly selective route. Amine dehydrogenases can catalyze the reductive amination of acetophenone derivatives with excellent enantioselectivity, providing a green chemistry approach to the synthesis of chiral amines. researchgate.net
Regioselective Functionalization of 2,6-Dichlorophenol Core
The primary challenge in synthesizing this compound lies in the regioselective introduction of the aminoethyl group at the C4 position of the 2,6-dichlorophenol starting material.
Direct Aminoethylation Methodologies
Direct aminoethylation of the 2,6-dichlorophenol ring at the para-position is a challenging transformation due to the directing effects of the hydroxyl and chloro substituents. While direct amination methods exist, achieving the desired regioselectivity for the introduction of a 1-aminoethyl group is not straightforward.
Multi-step Convergent Synthesis Strategies
A more practical and widely employed approach involves a multi-step convergent synthesis. This strategy typically begins with the acylation of 2,6-dichlorophenol to introduce an acetyl group at the para-position, forming the key intermediate 4-acetyl-2,6-dichlorophenol. This intermediate is then converted to the target amine.
Two primary methods for the synthesis of 4-acetyl-2,6-dichlorophenol are the Friedel-Crafts acylation and the Fries rearrangement.
Friedel-Crafts Acylation: This reaction involves the treatment of 2,6-dichlorophenol with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.com The hydroxyl group of the phenol (B47542) is highly activating, but it can also coordinate with the Lewis acid, complicating the reaction. quora.com To circumvent this, the hydroxyl group can be protected, for instance, by silylation, prior to the acylation step. google.com
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester, in this case, 2,6-dichlorophenyl acetate (B1210297), to a hydroxy aryl ketone. wikipedia.org The reaction is catalyzed by Lewis acids, and the regioselectivity (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent. byjus.com Lower temperatures generally favor the para-product, which is the desired isomer for the synthesis of this compound. byjus.com
Once 4-acetyl-2,6-dichlorophenol is obtained, the 1-aminoethyl group is introduced via reductive amination. This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced to the final amine. wikipedia.org A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the outcome of both the Friedel-Crafts acylation and the Fries rearrangement. In Friedel-Crafts reactions, the polarity of the solvent can influence the product distribution. For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product. stackexchange.com For the Fries rearrangement, non-polar solvents tend to favor the formation of the ortho-isomer, whereas polar solvents favor the para-isomer. byjus.com Therefore, for the synthesis of the para-substituted 4-acetyl-2,6-dichlorophenol, a polar solvent would be preferred for the Fries rearrangement.
In reductive amination, the solvent must be compatible with both the imine formation and the reduction steps. Protic solvents like methanol (B129727) can facilitate imine formation. harvard.edu The choice of solvent can also influence the activity and selectivity of the catalyst in asymmetric reductive aminations.
Catalyst Systems for Specific Transformations
The selection of an appropriate catalyst is paramount for achieving high yield and selectivity.
For Friedel-Crafts Acylation and Fries Rearrangement: Strong Lewis acids such as aluminum chloride are commonly used. sigmaaldrich.comwikipedia.org However, due to the harsh conditions and potential for side reactions, alternative catalysts are being explored. Heterogeneous catalysts and solid acids are gaining attention as more environmentally friendly options. thermofisher.com
For Reductive Amination: A wide range of catalysts can be employed for the reduction of the imine intermediate. These include simple metal hydrides like sodium borohydride, as well as catalytic hydrogenation systems using palladium, platinum, or nickel catalysts. wikipedia.org For asymmetric reductive amination, the choice of chiral catalyst is crucial. As mentioned earlier, chiral phosphoric acids, iridium complexes with chiral ligands, ruthenium catalysts, and enzymes all represent effective catalyst systems for achieving high enantioselectivity. dicp.ac.cnprinceton.edusemanticscholar.orgresearchgate.net The catalyst loading, reaction temperature, and pressure (in the case of hydrogenation) are all important parameters to optimize for each specific catalyst system.
| Reaction | Reagents/Catalysts | Key Conditions | Product |
| Friedel-Crafts Acylation | 2,6-Dichlorophenol, Acetyl Chloride/Acetic Anhydride, AlCl₃ | Inert solvent | 4-Acetyl-2,6-dichlorophenol |
| Fries Rearrangement | 2,6-Dichlorophenyl acetate, AlCl₃ | Polar solvent, low temperature | 4-Acetyl-2,6-dichlorophenol |
| Reductive Amination | 4-Acetyl-2,6-dichlorophenol, NH₃/NH₄⁺ salt, Reducing Agent | Various solvents and catalysts | This compound |
| Asymmetric Reductive Amination | 4-Acetyl-2,6-dichlorophenol, NH₃/NH₄⁺ salt, Chiral Catalyst | Optimized for specific catalyst | Enantiomerically enriched this compound |
Temperature and Pressure Influence on Reaction Kinetics
The kinetics of the synthesis of this compound via catalytic reductive amination are critically dependent on temperature and pressure. These parameters directly influence reaction rates, equilibrium positions, and selectivity. The process consists of two main stages: imine formation and subsequent reduction, each affected differently by reaction conditions.
Temperature: The initial condensation between 4-acetyl-2,6-dichlorophenol and ammonia to form the imine is a reversible equilibrium reaction. nih.gov Increasing the temperature generally accelerates this step; however, it can also unfavorably affect the equilibrium. The subsequent reduction of the imine is also temperature-dependent. For catalytic hydrogenation, an optimal temperature range exists that maximizes the reaction rate without promoting side reactions or causing catalyst degradation. In analogous reductive amination processes, temperatures can range from ambient to over 150°C, depending on the substrate's reactivity and the catalyst's thermal stability. researchgate.netacs.org
Pressure: When using catalytic hydrogenation with hydrogen gas (H₂), pressure is a key variable. An increase in hydrogen pressure raises the concentration of dissolved hydrogen in the reaction medium, which typically leads to an enhanced rate of the imine reduction. However, the effect may plateau, where further increases in pressure yield no significant kinetic benefit. researchgate.net For many industrial hydrogenations, pressures can range from a few bars to over 50 bar. nih.gov Optimizing pressure is crucial for ensuring efficient reduction while maintaining safe operating conditions and minimizing energy costs.
The interplay between temperature and pressure is vital for maximizing the yield and purity of this compound.
Table 1: Conceptual Influence of Temperature and Pressure on Reductive Amination Kinetics
| Parameter | Effect on Imine Formation Rate | Effect on Reduction Rate (Catalytic Hydrogenation) | Potential Negative Impacts of Excess |
|---|---|---|---|
| Temperature | Increases | Increases up to an optimum | Side reactions, catalyst decomposition, unfavorable equilibrium shift |
| Pressure (H₂) | No direct effect | Increases (may plateau) | Increased cost, safety hazards, potential for over-reduction |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. Reductive amination is inherently a green methodology as it often allows for one-pot synthesis, which minimizes waste from intermediate purification steps. wikipedia.orgrsc.org
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. semanticscholar.org The ideal synthesis of this compound via catalytic reductive amination exhibits excellent atom economy.
The reaction using ammonia and molecular hydrogen can be represented as: C₈H₇Cl₂O₂ (precursor) + NH₃ + H₂ → C₈H₁₀Cl₂NO (product) + H₂O
In this ideal catalytic pathway, the only byproduct is water, making it a highly atom-economical transformation. rsc.org In contrast, using stoichiometric reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) results in a lower atom economy due to the generation of inorganic salt byproducts. acsgcipr.orgmdpi.com Waste minimization is further achieved by using a recyclable heterogeneous catalyst, which can be filtered off and reused, reducing the generation of heavy metal waste associated with many chemical reductions.
Table 2: Theoretical Atom Economy Calculation for the Synthesis of this compound
| Reactant | Formula | Molar Mass (g/mol) | Total Mass of Reactants (g/mol) |
|---|---|---|---|
| 4-acetyl-2,6-dichlorophenol | C₈H₆Cl₂O₂ | 205.04 | 224.08 |
| Ammonia | NH₃ | 17.03 | |
| Hydrogen | H₂ | 2.02 | |
| Molar Mass of Product (C₈H₉Cl₂NO) | 206.07 g/mol | ||
| Calculated Atom Economy (%) | 92.0% |
Note: Atom Economy = (Molar Mass of Product / Total Molar Mass of Reactants) x 100
Use of Sustainable Solvents and Reagents
The choice of solvents is a critical aspect of green synthesis. Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally harmful. For the synthesis of this compound, replacing such solvents with greener alternatives is a key optimization strategy. researchgate.net
Sustainable solvent options include:
Ethanol: A bio-based solvent with low toxicity. gctlc.org
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether that is a suitable replacement for solvents like dichloromethane (DCM) and tetrahydrofuran (THF). researchgate.net
Deep Eutectic Solvents (DESs): A newer class of solvents that are often biodegradable, have low volatility, and can sometimes act as both solvent and catalyst, streamlining the process. semanticscholar.orgmdpi.com
Regarding reagents, the use of catalytic molecular hydrogen (H₂) is preferable to stoichiometric metal hydrides. Hydrogen is a clean reagent, and its use in catalysis avoids the large volumes of waste generated by reagents like sodium borohydride. acsgcipr.org
Table 3: Classification of Solvents for Green Synthesis
| Classification | Example Solvents | Rationale |
|---|---|---|
| Preferred | Water, Ethanol, 2-MeTHF | Low toxicity, renewable sources, biodegradable. |
| Usable | Methanol, Isopropanol, Toluene | Acceptable but with some environmental or health concerns. |
| Undesirable | Dichloromethane, Chloroform, N,N-Dimethylformamide (DMF) | High toxicity, environmental persistence, carcinogenic potential. |
Energy Efficiency in Synthetic Processes
Reducing energy consumption is a fundamental goal of green chemistry. In the synthesis of this compound, energy efficiency can be achieved through several strategies.
Process Intensification: Employing modern reactor technologies, such as microchannel or continuous flow reactors, can enhance energy efficiency. These systems offer superior heat and mass transfer compared to traditional batch reactors, leading to better control over reaction conditions, reduced reaction times, and lower energy consumption.
Electrocatalytic Methods: Electrocatalytic hydrogenation (ECH) is an emerging technology that uses electricity, potentially from renewable sources, to drive the reduction. This can often be performed at ambient temperature and pressure, offering a highly energy-efficient and sustainable alternative to traditional thermocatalytic hydrogenation. chemistryviews.orgrsc.org
By focusing on these areas, the synthesis of this compound can be optimized to be not only chemically efficient but also economically and environmentally sustainable.
Chemical Reactivity and Mechanistic Studies of 4 1 Aminoethyl 2,6 Dichlorophenol
Reactivity of the Amino Group in 4-(1-Aminoethyl)-2,6-dichlorophenol
The primary amino group in this compound serves as a potent nucleophile, readily participating in a variety of chemical reactions. Its reactivity is central to the derivatization of this molecule.
Nucleophilic Acyl Substitution Reactions
The amino group of this compound is expected to react with acylating agents such as acid chlorides and anhydrides through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This reaction proceeds via a tetrahedral intermediate, which then collapses to form a stable amide and a leaving group. masterorganicchemistry.com The general transformation can be described as the acylation of the amine. masterorganicchemistry.com
| Reagent | Product | Reaction Conditions |
| Acetyl chloride | N-(1-(3,5-dichloro-4-hydroxyphenyl)ethyl)acetamide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. |
| Acetic anhydride | N-(1-(3,5-dichloro-4-hydroxyphenyl)ethyl)acetamide | Can be performed with or without a catalyst; heating may be required. |
This table presents predicted outcomes based on general principles of nucleophilic acyl substitution.
Formation of Schiff Bases and Imines
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. nih.govnanobioletters.com This reaction is typically catalyzed by either acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases are a versatile class of compounds with a wide range of applications. nanobioletters.comelectrochemsci.org
| Carbonyl Compound | Product (Schiff Base) | Typical Catalyst |
| Benzaldehyde | (E)-2,6-dichloro-4-(1-((benzylidene)amino)ethyl)phenol | Acetic acid |
| Acetone | 2,6-dichloro-4-(1-(propan-2-ylideneamino)ethyl)phenol | Acid or base catalyst |
This table illustrates the expected formation of Schiff bases from this compound based on established chemical reactions.
Amidation and Alkylation Reactions
Beyond acylation, the amino group can undergo other important transformations. Amidation with carboxylic acids, often facilitated by coupling agents, and alkylation with alkyl halides are key reactions. Alkylation introduces new alkyl groups onto the nitrogen atom, potentially leading to secondary or tertiary amines and even quaternary ammonium (B1175870) salts with excess alkylating agent.
| Reagent Type | Specific Reagent | Predicted Product |
| Carboxylic Acid (with coupling agent) | Benzoic acid | N-(1-(3,5-dichloro-4-hydroxyphenyl)ethyl)benzamide |
| Alkyl Halide | Methyl iodide | 2,6-dichloro-4-(1-(methylamino)ethyl)phenol (and further alkylated products) |
This table provides predicted products for amidation and alkylation reactions based on the general reactivity of primary amines.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound exhibits its own characteristic reactivity, primarily centered around the acidic nature of the hydroxyl proton and the nucleophilicity of the oxygen atom once deprotonated. The electron-withdrawing chlorine atoms are expected to increase the acidity of the phenolic proton compared to unsubstituted phenol (B47542).
Etherification Reactions
Etherification of the phenolic hydroxyl group can be achieved, for example, through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.
| Alkylating Agent | Base | Product |
| Methyl iodide | Sodium hydride (NaH) | 1,3-dichloro-2-methoxy-5-(1-aminoethyl)benzene |
| Benzyl bromide | Potassium carbonate (K₂CO₃) | 1-(5-(benzyloxy)-2,4-dichlorophenyl)ethan-1-amine |
This table outlines the expected products of etherification reactions based on the Williamson ether synthesis.
Esterification Reactions
The phenolic hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid is typically slow and requires a strong acid catalyst. A more common and efficient method is the reaction with a more reactive acylating agent like an acid chloride or an acid anhydride, often in the presence of a base.
| Acylating Agent | Base | Product |
| Acetyl chloride | Pyridine | 4-(1-aminoethyl)-2,6-dichlorophenyl acetate (B1210297) |
| Benzoic anhydride | Sodium hydroxide (B78521) (NaOH) | 4-(1-aminoethyl)-2,6-dichlorophenyl benzoate |
This table shows the predicted ester products from the reaction of this compound with common acylating agents.
Oxidation Pathways of the Phenol Moiety
The phenol moiety is inherently susceptible to oxidation, a process that can proceed through various mechanisms, including enzymatic and non-enzymatic pathways. numberanalytics.com The oxidation of phenols typically involves the transfer of electrons to an oxidizing agent, which can occur via a single-electron transfer to form a phenoxyl radical or a two-electron transfer to yield a quinone. numberanalytics.compatsnap.com
For this compound, the oxidation process is influenced by several structural features:
The Phenolic Hydroxyl Group: This group is the primary site for oxidation, readily losing a hydrogen atom or an electron to form a phenoxyl radical.
2,6-Dichloro Substitution: The two chlorine atoms flanking the hydroxyl group provide significant steric hindrance. This hindrance can slow the rate of oxidation and influence the type of products formed, potentially favoring pathways that are less sterically demanding.
4-(1-Aminoethyl) Substituent: The alkyl side chain at the para position can also be a site of oxidation, although this is generally less favorable than oxidation at the phenolic group. In some enzymatic systems, 4-alkylphenols can undergo oxidation that leads to the loss of the alkyl group. nih.gov
The primary oxidation pathway is expected to begin with the formation of a 2,6-dichloro-4-(1-aminoethyl)phenoxyl radical. This highly reactive intermediate can then undergo several subsequent reactions:
Dimerization/Polymerization: Two phenoxyl radicals can couple to form C-C or C-O bonded dimers, which can lead to the formation of larger oligomers and polymers. wikipedia.org
Further Oxidation to Quinones: The radical can be further oxidized to form a quinone-like structure. Given the substitution pattern, a likely product would be a quinone methide, formed by the loss of a hydrogen atom from the benzylic position of the aminoethyl group.
Intramolecular Cyclization: If conditions are suitable, intramolecular reactions involving the amino group could occur, although this is less common.
The potential oxidation pathways are summarized in the table below.
| Pathway | Intermediate/Product | Description |
| Single-Electron Transfer | Phenoxyl Radical | Initial formation of a stabilized radical species. The stability is influenced by the delocalization of the unpaired electron across the aromatic ring. |
| Radical Coupling | C-C or C-O Dimers | The phenoxyl radicals can couple, leading to dimerization or polymerization, a common fate for phenolic compounds during oxidation. wikipedia.org |
| Two-Electron Oxidation | Quinone Methide | Oxidation may proceed to form a quinone-type structure. Due to the para-alkyl group, a quinone methide is a plausible product. |
Electrophilic Aromatic Substitution on the Dichlorophenol Core
Phenols are generally highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the hydroxyl group. byjus.comucalgary.carefinerlink.com However, the structure of this compound imposes significant limitations on further substitution reactions. The aromatic ring positions C2, C4, and C6 are already substituted, leaving only the C3 and C5 positions available for attack by an electrophile.
Understanding Directing Group Effects
The reactivity and regioselectivity of electrophilic attack are governed by the cumulative effects of the substituents already present on the aromatic ring. wikipedia.org
Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para-directing group. ucalgary.calibretexts.orglibretexts.org It donates electron density to the ring via a powerful resonance effect (+M), significantly increasing the nucleophilicity of the ortho and para positions. libretexts.org
1-Aminoethyl Group: This alkyl group is considered weakly activating and an ortho-, para-director due to its electron-donating inductive effect (+I). wikipedia.org
The directing influences of these groups are summarized below.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Preference |
| -OH | C1 | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| -Cl | C2, C6 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -CH(CH₃)NH₂ | C4 | Weakly Donating | N/A | Weakly Activating | Ortho, Para |
Crucially, the positions most strongly activated by the dominant hydroxyl group are already occupied: the two ortho positions (C2, C6) by chlorine atoms and the para position (C4) by the aminoethyl group.
Regioselectivity in Further Substitutions
Given the existing substitution pattern, any further electrophilic aromatic substitution on this compound is predicted to be extremely difficult. The only available sites for substitution are positions C3 and C5.
These positions are:
Meta to the strongly activating hydroxyl group.
Ortho to the deactivating chloro groups.
Meta to the weakly activating aminoethyl group.
The directing groups present a conflicting and generally unfavorable scenario for substitution at C3 and C5. The powerful activating effect of the hydroxyl group does not direct electrophiles to the meta position. Furthermore, the ring is significantly deactivated by the two inductive chloro groups. Finally, the molecule is sterically congested, with the two bulky chlorine atoms and the aminoethyl group hindering the approach of an incoming electrophile to the remaining C3 and C5 positions.
Therefore, it is concluded that this compound would be highly unreactive towards further electrophilic aromatic substitution. Reactions would likely require harsh conditions, leading to low yields, poor regioselectivity, and a high probability of competing oxidation or other side reactions. nih.gov
Metal Coordination Chemistry of this compound as a Ligand
The molecular structure of this compound contains two functional groups capable of donating electron pairs to a metal center: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This arrangement allows the molecule to function as a potential chelating ligand in coordination chemistry. researchgate.netnih.gov
Chelation Properties via Amino and Phenolic Functionalities
Upon deprotonation of the acidic phenolic proton, the molecule becomes an anionic ligand. The amino nitrogen and the resulting phenolate (B1203915) oxygen can bind simultaneously to a single metal ion, acting as a bidentate ligand. wikipedia.org This chelation forms a thermodynamically favorable six-membered ring, which enhances the stability of the resulting metal complex. nih.gov
The interaction can be described using Hard and Soft Acids and Bases (HSAB) theory. The phenolate oxygen is a "hard" donor, while the amino nitrogen is a borderline donor. This allows the ligand to coordinate with a wide variety of transition metal ions. wikipedia.org
| Feature | Description |
| Ligand Type | Bidentate (N, O-donor) |
| Donor Atoms | Amino Nitrogen, Phenolate Oxygen |
| Chelate Ring Size | 6-membered ring (M-O-C-C-C-N) |
| Charge | Monoanionic (after deprotonation) |
| Predicted Binding | Forms stable complexes with various transition metals (e.g., Cu(II), Ni(II), Co(II), Fe(III), Zn(II)). nih.govnih.gov |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this ligand would likely follow established procedures for aminophenolic ligands. A typical method involves reacting the ligand with a metal salt (e.g., chloride, acetate, or sulfate) in a suitable solvent like methanol (B129727) or ethanol. The addition of a weak base is often required to facilitate the deprotonation of the phenolic hydroxyl group, allowing the formation of the more strongly coordinating phenolate. nih.govresearchgate.netnih.gov
The resulting metal complexes can be characterized by a suite of analytical and spectroscopic techniques to determine their structure, stoichiometry, and properties.
| Technique | Purpose and Expected Observations |
| FT-IR Spectroscopy | To confirm coordination. A broad ν(O-H) band from the free ligand would disappear upon deprotonation. The ν(N-H) stretching frequency would shift upon coordination to the metal. New, lower frequency bands corresponding to ν(M-O) and ν(M-N) vibrations would appear. nih.gov |
| UV-Visible Spectroscopy | To study electronic properties. Ligand-to-metal charge transfer (LMCT) bands and, for transition metals with d-electrons, weaker d-d transition bands would be observed, providing information on the coordination geometry. nih.gov |
| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), NMR provides detailed structural information in solution. Chemical shifts of protons and carbons near the N and O donor atoms would change significantly upon complexation. |
| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the complex and determine the ligand-to-metal ratio (stoichiometry). nih.govacs.org |
| Magnetic Susceptibility | For paramagnetic complexes (e.g., Cu(II), Fe(III)), this measurement determines the effective magnetic moment, which helps to deduce the number of unpaired electrons, the oxidation state of the metal, and its coordination geometry. nih.gov |
| X-ray Crystallography | Provides definitive solid-state structural information, including precise bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions. researchgate.net |
Advanced Analytical Characterization Techniques for Research Applications
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of synthesized compounds. For 4-(1-Aminoethyl)-2,6-dichlorophenol (Molecular Formula: C₈H₉Cl₂NO), HRMS provides an accurate mass measurement of the molecular ion, which can be used to verify its elemental composition with a high degree of confidence. The theoretical exact mass of the neutral molecule is 205.0061 Da. nih.gov An experimentally determined mass within a few parts per million (ppm) of this value would strongly support the compound's identity.
Beyond confirming the molecular formula, HRMS coupled with fragmentation analysis (MS/MS) is invaluable for structural elucidation and impurity profiling. Electron impact ionization or softer ionization techniques like electrospray ionization (ESI) can be employed. The fragmentation pattern is predictable based on the molecule's structure. Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: The bond between the chiral carbon and the aromatic ring is a likely point of cleavage. The most prominent fragmentation for primary amines is the cleavage of the β-bond, which would result in the formation of a characteristic iminium ion. whitman.edu For this compound, cleavage of the methyl group (a loss of 15 Da) would form a stable benzylic cation.
Benzylic Cleavage: Cleavage of the C-C bond of the ethyl side chain is expected, leading to the formation of a resonance-stabilized benzylic cation. This would result in a fragment corresponding to the dichlorohydroxyphenyl moiety and a fragment from the aminoethyl side chain.
Loss of Chlorine: Fragmentation may also involve the loss of one or both chlorine atoms.
Impurity profiling by HRMS allows for the detection and tentative identification of process-related impurities, such as unreacted starting materials, byproducts from side reactions (e.g., regioisomers), or degradation products.
Table 1: Predicted HRMS Fragmentation for this compound
| Predicted Fragment Ion (m/z) | Possible Structure / Origin |
|---|---|
| 205.0061 | [M]+ (Molecular Ion) |
| 190.9825 | [M - CH₃]+ |
| 176.9699 | [M - CH₂NH₂]+ (Benzylic cation) |
| 44.0497 | [CH₃CHNH₂]+ |
Multidimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR) for Complete Assignment
While 1D Nuclear Magnetic Resonance (NMR) provides initial structural information, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.
A standard suite of 2D NMR experiments would include:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the aminoethyl side chain (the methine proton coupling to the methyl protons) and to identify any long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the aminoethyl side chain and the dichlorophenol ring. For instance, correlations from the methine proton of the ethyl group to the aromatic carbons would confirm the attachment point on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which can be useful in confirming the conformation of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Aromatic-H | ~6.6 - 7.2 (singlet or narrow doublet) | ~115 - 130 | Aromatic-H → other aromatic C, Side-chain CH |
| Phenolic-OH | Broad, ~8.5 - 9.5 (in DMSO-d₆) | - | - |
| Amino-NH₂ | Broad, variable | - | - |
| Side-chain CH | ~4.0 - 4.5 (quartet) | ~50 - 55 | CH → CH₃, Aromatic C |
| Side-chain CH₃ | ~1.3 - 1.6 (doublet) | ~20 - 25 | CH₃ → CH |
| C-OH | - | ~150 - 155 | Aromatic-H → C-OH |
| C-Cl | - | ~120 - 125 | Aromatic-H → C-Cl |
Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions. Data for the related compound 4-Amino-2,6-dichlorophenol (B1218435) shows aromatic protons at ~6.58 ppm and a phenolic proton at 8.80 ppm in DMSO-d₆. chemicalbook.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.gov These techniques are complementary and can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks.
For this compound, the key vibrational modes would be:
O-H Stretching: A broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. For the related compound 2,6-dichlorophenol (B41786), a broad peak at 3448 cm⁻¹ corresponding to the O-H stretch has been reported. researchgate.net
N-H Stretching: The primary amine will show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N Stretching: This vibration typically appears in the 1200-1350 cm⁻¹ range.
C-O Stretching: The phenolic C-O stretch will produce a strong band around 1200-1260 cm⁻¹.
C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are characteristic of the C-Cl bonds.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Phenol (B47542) | O-H stretch | 3200 - 3600 | Broad, Strong |
| Amine | N-H stretch | 3300 - 3500 | Medium, Two bands |
| Aromatic | C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic | C-H stretch | 2850 - 2960 | Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Variable, Multiple bands |
| Phenol | C-O stretch | 1200 - 1260 | Strong |
| Chloroalkane | C-Cl stretch | 600 - 800 | Strong |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.
While no specific crystal structure for this compound is publicly available, analysis of the closely related compound 4-Amino-2,6-dichlorophenol reveals important structural characteristics that could be anticipated. nih.govresearchgate.net The crystal structure of 4-Amino-2,6-dichlorophenol shows a planar molecule where intermolecular hydrogen bonding between the hydroxyl and amino groups leads to the formation of infinite chains and sheets. nih.govresearchgate.net
For this compound, obtaining a suitable single crystal would allow for:
Absolute confirmation of the molecular structure.
Determination of the solid-state conformation, including the orientation of the aminoethyl side chain relative to the aromatic ring.
Detailed analysis of intermolecular interactions, such as hydrogen bonding involving the phenolic -OH, the amino -NH₂, and the chlorine atoms, which govern the crystal packing.
If a single enantiomer is crystallized, the absolute configuration of the chiral center could be determined.
Table 4: Illustrative Crystallographic Data from the Related Compound 4-Amino-2,6-dichlorophenol
| Parameter | Reported Value for 4-Amino-2,6-dichlorophenol nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.6064 (5) |
| b (Å) | 11.7569 (12) |
| c (Å) | 13.2291 (13) |
| β (°) | 96.760 (5) |
| Key Feature | Planar molecule with extensive O—H···N and N—H···O hydrogen bonding. |
Chromatographic Methods (HPLC, GC) for Purity Assessment in Research Materials
Chromatographic techniques are essential for assessing the purity of research materials by separating the main compound from any impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing polar aromatic compounds like aminophenols. sielc.comsielc.com A typical method for this compound would involve a C18 or similar non-polar stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is typically achieved using a UV-Vis detector, as the phenolic ring is a strong chromophore. Coupling HPLC with a mass spectrometer (LC-MS) can provide mass information for each separated peak, aiding in impurity identification.
Gas Chromatography (GC): GC can also be used for purity analysis, particularly for assessing volatile impurities. Due to the polar nature of the phenol and amine groups, derivatization might be necessary to improve peak shape and thermal stability, although analysis of underivatized phenols is also possible. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr). A non-polar or medium-polarity capillary column would be suitable for separation, with detection by a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Table 5: Exemplar Chromatographic Conditions for Purity Analysis
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm |
| Mobile Phase / Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Helium or Hydrogen |
| Detector | UV-Vis (e.g., 254 nm) or MS | FID or MS |
| Purpose | Quantification of main component and non-volatile impurities. | Quantification of main component and volatile impurities. |
Chiral Analytical Methods for Enantiomeric Excess Determination
The presence of a stereocenter in the aminoethyl side chain of this compound means it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical in research, especially if the compound is intended for applications where stereochemistry is important.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for determining e.e. uma.es The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a broad range of chiral compounds, including amines. chromatographyonline.comsigmaaldrich.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can significantly affect the separation (selectivity). The ratio of the peak areas for the two enantiomers in the chromatogram is used to calculate the enantiomeric excess.
Other potential methods include:
Chiral Gas Chromatography (GC): This can be used if the enantiomers are volatile or can be derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers of a chiral compound can form transient diastereomeric complexes, which may exhibit different chemical shifts in the NMR spectrum, allowing for quantification.
Table 6: Approach for Chiral HPLC Method Development
| Step | Description |
|---|---|
| 1. Column Screening | Screen various polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-1, Chiralpak IA). |
| 2. Mobile Phase Screening | Test different modes: Normal Phase (e.g., Hexane/Ethanol), Reversed Phase (e.g., Acetonitrile/Water), and Polar Organic (e.g., Acetonitrile/Methanol). |
| 3. Method Optimization | Fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution between the enantiomeric peaks. |
| 4. Quantification | Integrate the peak areas of the two enantiomers (A₁ and A₂) and calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A₁ - A₂) / (A₁ + A₂)| * 100. |
No Information Available for this compound
Extensive searches for scientific literature and data pertaining to the theoretical and computational chemistry of the specific compound This compound have yielded no results. Currently, there is no publicly available research that would allow for a detailed article covering the requested topics of quantum chemical calculations, molecular dynamics simulations, spectroscopic parameter prediction, or reaction mechanism elucidation for this molecule.
The search did, however, retrieve information on related compounds, which are structurally similar but distinct from the requested molecule. These include:
4-(2-Aminoethyl)-2,6-dichlorophenol : This compound differs in the position of the amino group on the ethyl side chain.
4-Amino-2,6-dichlorophenol : This is a simpler analogue that lacks the ethyl group entirely.
While computational studies on topics like crystal structure and hydrogen bonding networks are available for these related molecules, this information does not directly apply to This compound and therefore cannot be used to generate the requested article while adhering to the strict requirement of focusing solely on the specified compound.
Should research on This compound become available in the future, a detailed analysis as per the requested outline could be conducted. At present, the lack of data prevents the creation of a scientifically accurate and informative article on this specific chemical entity.
Theoretical and Computational Chemistry of 4 1 Aminoethyl 2,6 Dichlorophenol
Structure-Activity Relationship (SAR) Studies for Targeted Modifications (excluding clinical applications)
The exploration of the structure-activity relationship (SAR) of 4-(1-Aminoethyl)-2,6-dichlorophenol is fundamental to understanding how modifications to its molecular structure can influence its theoretical and computational properties. While direct and extensive SAR studies on this specific compound are not widely published, valuable insights can be extrapolated from research on analogous aminophenol and dichlorophenol derivatives. These studies provide a framework for predicting how structural changes might impact molecular interactions and characteristics, exclusive of any clinical applications.
The core structure of this compound consists of three key regions amenable to modification: the phenol (B47542) ring, the aminoethyl side chain, and the chlorine substituents. SAR studies on related compounds suggest that even minor alterations to these areas can significantly affect properties such as electronic distribution, steric hindrance, and hydrogen bonding capacity.
Modifications of the Phenolic Hydroxyl Group:
The hydroxyl group is a critical feature, capable of acting as a hydrogen bond donor. Theoretical studies on similar phenolic compounds indicate that etherification or esterification of this group would eliminate its hydrogen-bonding donor capability. For instance, converting the hydroxyl group to a methoxy (B1213986) or an acetoxy group would likely alter the molecule's interaction with theoretical biological targets by removing a key hydrogen bond.
Alterations to the Aminoethyl Side Chain:
The aminoethyl side chain plays a crucial role in the molecule's basicity and potential for ionic interactions. The primary amine is a hydrogen bond donor and acceptor.
Alkylation of the Amine: N-alkylation of the amino group, for example, to a methylamino or dimethylamino group, would be expected to decrease its hydrogen bond donating capacity while potentially increasing its steric bulk. This modification can influence the molecule's preferred conformation and its ability to fit into a theoretical binding pocket.
Substitution on the Aromatic Ring:
The two chlorine atoms at positions 2 and 6 are significant electron-withdrawing groups that also contribute to the molecule's lipophilicity and steric profile.
Varying Halogen Substituents: Replacing the chlorine atoms with other halogens, such as fluorine or bromine, would modify the electronic nature and size of the substituents. Fluorine, being more electronegative, would have a stronger inductive effect, while bromine is larger and more polarizable. These changes would influence the pKa of the phenolic hydroxyl and amino groups and alter potential halogen bonding interactions.
Positional Isomerism: Moving the chlorine atoms to other positions on the phenol ring would drastically change the molecule's electronic and steric landscape. For example, shifting a chlorine atom to position 3 or 5 would alter the symmetry of the molecule and the electronic influence on the hydroxyl and aminoethyl groups.
Introduction of Other Substituents: Replacing the chlorine atoms with other functional groups, such as methyl or methoxy groups, would have a profound impact. A methyl group, being electron-donating, would have an opposite electronic effect to chlorine. A methoxy group would introduce both electronic and hydrogen bond accepting capabilities.
The crystal structure of the related compound, 4-amino-2,6-dichlorophenol (B1218435), reveals a planar molecule with extensive intermolecular hydrogen bonding. youtube.com The 2,6-dichloro substitution in this parent compound prevents the saturation of its hydrogen bonding network. youtube.com This suggests that similar substitutions on this compound would also result in specific and directional intermolecular interactions, which are crucial for its theoretical binding properties.
The table below summarizes the predicted effects of various theoretical modifications on the properties of this compound, based on established SAR principles from related compounds.
| Compound Name | Modification from Parent Compound | Predicted Effect on Theoretical Properties |
| This compound | Parent Compound | Baseline for comparison. |
| 4-(1-Aminoethyl)-2,6-difluorophenol | Chlorine to Fluorine substitution | Increased electronegativity, potential for stronger halogen bonds. |
| 4-(1-Aminoethyl)-2,6-dibromophenol | Chlorine to Bromine substitution | Increased size and polarizability of halogen substituents. |
| 4-(1-Methylaminoethyl)-2,6-dichlorophenol | Primary to secondary amine | Reduced hydrogen bond donation, increased steric bulk at the nitrogen. |
| 4-(1-Dimethylaminoethyl)-2,6-dichlorophenol | Primary to tertiary amine | Elimination of hydrogen bond donation from the amine, increased steric hindrance. |
| 4-(Aminomethyl)-2,6-dichlorophenol | Ethyl to methyl chain | Reduced distance between the amine and the ring, decreased lipophilicity. |
| 2,6-Dichloro-4-(1-hydroxyethyl)phenol | Amine to hydroxyl group | Change in basicity and hydrogen bonding capability of the side chain. |
These theoretical SAR studies are invaluable for guiding the design of new analogues with specific, targeted modifications to probe their computational and theoretical characteristics further.
Applications of 4 1 Aminoethyl 2,6 Dichlorophenol in Chemical Synthesis and Materials Science Research
Role as a Key Building Block in Complex Molecule Synthesis
The multifunctionality of 4-(1-Aminoethyl)-2,6-dichlorophenol positions it as a crucial starting material for the synthesis of intricate molecular architectures. The presence of reactive sites—the amino group, the hydroxyl group, and the chlorinated phenyl ring—allows for a variety of chemical transformations, enabling the construction of diverse and complex structures.
Precursor for Advanced Pharmaceutical Intermediates (non-clinical)
In the realm of pharmaceutical research, substituted phenols and their derivatives are fundamental components in the synthesis of a wide array of therapeutic agents. While direct research on the pharmaceutical applications of this compound is not extensively documented, the known applications of its structural analog, 4-amino-2,6-dichlorophenol (B1218435), offer valuable insights into its potential. For instance, 4-amino-2,6-dichlorophenol can be modified with naproxen (B1676952) derivatives to create hybrid molecules with potential anti-inflammatory and analgesic effects. chemicalbull.com This suggests that this compound could similarly serve as a scaffold for the development of novel pharmaceutical intermediates.
The introduction of the chiral 1-aminoethyl group offers an additional advantage, allowing for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug development to enhance efficacy and reduce potential side effects. youtube.com The amino and hydroxyl functionalities can be readily derivatized to introduce a wide range of pharmacophoric groups, leading to the generation of libraries of new chemical entities for screening and lead optimization in non-clinical research settings.
Component in Agrochemical Research (non-toxicological)
Dichlorophenol derivatives are established intermediates in the agrochemical industry. wikipedia.org A notable example is the use of 2,6-dichloro-4-aminophenol as a key intermediate in the synthesis of hexaflumuron, a benzoylurea (B1208200) insecticide. google.com Hexaflumuron acts as a chitin (B13524) synthesis inhibitor, exhibiting high insecticidal and ovicidal activity. google.com
Given this precedent, this compound represents a promising, albeit unexplored, building block in agrochemical research. The structural modifications afforded by the aminoethyl group could lead to the discovery of new active ingredients with potentially novel modes of action or improved properties. Research in this area would focus on synthesizing derivatives and evaluating their biological activity in a non-toxicological context, aiming to identify new leads for crop protection agents.
Monomer or Polymer Precursor in Polymer Chemistry Research
Aminophenols are valuable monomers for the synthesis of high-performance polymers. acs.orgacs.orgtandfonline.comijpras.commdpi.com The amino and hydroxyl groups can participate in polymerization reactions to form various types of polymers, including polyamides, polyimides, and poly(ester-imide)s. acs.orgacs.org For example, poly(m-aminophenol) can be synthesized through chemical oxidative polymerization and subsequently cross-linked to form new materials. tandfonline.com Similarly, poly(p-aminophenol) has been prepared and used to create nanocomposites with enhanced electrical properties. ijpras.com
The bifunctional nature of this compound makes it a candidate for the development of novel polymers. The presence of the dichlorinated ring could impart desirable properties such as thermal stability and flame retardancy to the resulting polymer. The chiral center in the aminoethyl side chain could also be exploited to create chiral polymers with specific recognition or catalytic properties. Research in this area would involve exploring the polymerization of this monomer, both as a homopolymer and in copolymerization with other monomers, to create new materials with unique characteristics.
Development of this compound-Derived Catalysts
The field of catalysis continuously seeks novel molecular structures to improve reaction efficiency, selectivity, and sustainability. The distinct structural features of this compound make it an intriguing candidate for the design of new catalysts.
Design of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, which utilizes chiral catalysts to produce a specific enantiomer of a product, is of paramount importance in the synthesis of pharmaceuticals and fine chemicals. youtube.com Chiral ligands play a crucial role in this process by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. youtube.comenamine.net
The inherent chirality of this compound, stemming from the 1-aminoethyl group, makes it an attractive scaffold for the design of new chiral ligands. The amino and hydroxyl groups can act as coordination sites for metal ions, and the stereocenter can induce asymmetry in catalytic transformations. For example, hindered aminophenols have been shown to be effective organocatalysts in the asymmetric addition of organoboron reagents to imines. nih.gov This highlights the potential of aminophenol-based structures in asymmetric catalysis. The synthesis of various derivatives of this compound could lead to a new class of chiral ligands for a range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Exploration in Homogeneous and Heterogeneous Catalysis
Beyond asymmetric catalysis, derivatives of this compound could find applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes bearing ligands derived from this compound could be explored for various organic transformations.
In the realm of heterogeneous catalysis, the compound could be immobilized on a solid support. The use of catalysts immobilized on solid supports simplifies product purification and catalyst recovery, contributing to more sustainable chemical processes. chemicalbook.com For instance, dichlorophenol compounds have been studied in heterogeneous catalytic ozonation for the degradation of pollutants. nih.gov While this application is focused on degradation, the underlying principles of surface interaction and catalytic activity could be harnessed for synthetic applications. The functional groups of this compound could be used to anchor it to various support materials, creating novel heterogeneous catalysts for a range of chemical reactions.
Integration into Novel Functional Materials
The multifunctionality of this compound, arising from its distinct chemical groups, makes it a promising candidate for integration into novel functional materials. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro groups on the aromatic ring can impart unique electronic and binding properties to materials derived from it.
Components in Molecular Recognition Systems (e.g., Molecularly Imprinted Polymers)
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have cavities with a specific affinity for a chosen "template" molecule. wikipedia.org These materials are created by polymerizing functional monomers and a cross-linker around a template molecule. After polymerization, the template is removed, leaving behind binding sites that are complementary in shape, size, and functionality to the template. wikipedia.org
While no specific studies report the use of this compound as a template or functional monomer in MIPs, its structure is highly conducive to such applications. The presence of a primary amine and a phenolic hydroxyl group allows for strong, directional interactions, such as hydrogen bonding and electrostatic interactions, with suitable functional monomers like methacrylic acid or 4-vinylpyridine. mdpi.commdpi.com These interactions are crucial for the formation of well-defined and selective binding sites.
The dichlorinated phenyl ring can participate in hydrophobic and π-π stacking interactions, further enhancing the selectivity of the imprinted cavities. mdpi.com If used as a template, MIPs selective for this compound or structurally similar compounds, such as other catecholamine derivatives or halogenated phenols, could be developed. Conversely, its amino and hydroxyl groups could allow it to be incorporated as a functional monomer to create MIPs for other target analytes.
The development of MIPs for phenolic compounds is a well-established field, with applications in separation science and as recognition elements in sensors. nih.govnih.gov The challenge often lies in achieving high selectivity, especially in aqueous environments where hydrogen bonding can be disrupted. nih.gov The multiple interaction points on this compound could potentially lead to the formation of more robust and selective MIPs.
| Functional Group | Potential Interaction in MIPs | Role in Molecular Recognition |
| Primary Amine (-NH2) | Hydrogen bond donor/acceptor, electrostatic interactions | Formation of specific binding sites for polar analytes |
| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Enhances binding affinity and selectivity |
| Dichlorinated Phenyl Ring | Hydrophobic interactions, π-π stacking | Contributes to shape selectivity and non-polar interactions |
Scaffolds for Sensor Development (non-clinical)
The development of chemical sensors for environmental monitoring and industrial process control is a critical area of research. Functionalized phenolic compounds are often employed as the active sensing material in electrochemical sensors due to their redox activity and ability to be immobilized on electrode surfaces. mdpi.com
The structure of this compound makes it a promising scaffold for non-clinical sensor development. The phenolic hydroxyl group can be electrochemically oxidized, providing a detectable signal. The presence of the amino group offers a convenient handle for covalent attachment to electrode surfaces, such as glassy carbon or gold electrodes, through well-established bioconjugation techniques. This immobilization is a key step in creating robust and reusable sensors.
Furthermore, the amino group and the aromatic ring can interact with a variety of analytes through hydrogen bonding, electrostatic forces, and π-π stacking interactions. This could enable the development of sensors for the detection of metal ions, nitroaromatic compounds, or other organic pollutants. The chlorine substituents can influence the electronic properties of the phenol (B47542) ring, potentially tuning the oxidation potential and enhancing the sensitivity of the sensor. Research on electrochemical sensors based on functionalized graphene and other nanomaterials has shown that the choice of the organic modifier is crucial for achieving high sensitivity and selectivity. electrochemsci.org
| Structural Feature | Role in Sensor Development | Potential Analytes |
| Phenolic Hydroxyl Group | Redox-active center for electrochemical detection | Compounds that can be oxidized or reduced |
| Aminoethyl Group | Anchor for immobilization on electrode surfaces | Metal ions, organic molecules |
| Aromatic Ring System | Interaction site for analyte binding (π-π stacking) | Nitroaromatics, planar organic molecules |
| Chlorine Substituents | Modulation of electronic properties and redox potential | May enhance selectivity towards specific analytes |
Fluorescent Probes and Dyes (non-clinical)
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. mdpi.com They are invaluable tools in various fields for the sensitive and selective detection of ions and molecules. The design of effective fluorescent probes often involves a fluorophore unit connected to a recognition unit.
While the intrinsic fluorescence of this compound has not been characterized, its core structure, a substituted phenol, is a common component of many fluorescent dyes. The photophysical properties of such molecules are heavily influenced by the nature and position of the substituents on the aromatic ring. nih.govencyclopedia.pub The amino group, a known electron-donating group, can participate in intramolecular charge transfer (ICT) processes, which are often the basis for the fluorescence response of many probes. nih.gov
The amino group of this compound could also serve as a reactive site for the attachment of other fluorophores, effectively acting as a recognition moiety. For instance, it could be functionalized to create a probe where the binding of a target analyte modulates the fluorescence of the attached dye. The dichlorinated phenyl ring could also play a role in directing the binding selectivity of such a probe. The development of fluorescent probes often involves fine-tuning the electronic properties of the molecule to achieve the desired sensitivity and selectivity. rsc.org
| Component | Potential Role in Fluorescent Probes | Design Principle |
| Aromatic Phenol Core | Basic fluorophore structure or part of a larger conjugated system | Can be modified to tune emission wavelengths |
| Amino Group | Electron-donating group for ICT; reactive site for functionalization | ICT-based sensing mechanisms; attachment of other signaling units |
| Chlorine Atoms | Can influence the photophysical properties through the heavy-atom effect | May lead to changes in fluorescence quantum yield or lifetime upon analyte binding |
Exploration of Mechanistic Biological Activity at the Molecular and Cellular Level in Vitro Research
Cellular Pathway Modulation in In Vitro Cell Culture Models:The effect of 4-(1-Aminoethyl)-2,6-dichlorophenol on cellular pathways has not been documented. Research that would elucidate its impact on signaling cascades, gene expression, or other cellular processes in in vitro models has not been found.
Analysis of Downstream Signaling Events
No published studies were identified that investigate the downstream signaling events modulated by this compound in any in vitro model. Therefore, information regarding its impact on specific signaling cascades is not available.
Evaluation of Protein-Protein Interactions
There is no available research detailing the specific protein-protein interactions of this compound. Studies identifying its direct binding partners or its influence on the formation of protein complexes are absent from the scientific literature.
Structure-Mechanism Relationships for In Vitro Bioactivity
Without any data on the in vitro bioactivity of this compound, it is not possible to establish any structure-mechanism relationships. Such an analysis is contingent on having experimental data that links structural features of the molecule to its biological effects.
Q & A
Q. What are the optimal synthetic routes for 4-(1-Aminoethyl)-2,6-dichlorophenol, and what methodological considerations are critical for high yield and purity?
The synthesis of this compound can be approached via Chan-Lam coupling or reductive amination . For example:
- N-Arylation : Utilize copper-catalyzed coupling of 2,6-dichlorophenol derivatives with ethylamine precursors, as demonstrated in Chan-Lam cross-coupling protocols .
- Reductive Amination : React 2,6-dichlorophenol with acetaldehyde derivatives under hydrogenation conditions, followed by purification via recrystallization (e.g., using ethanol or acetone) .
Critical considerations : - Control reaction pH to avoid side reactions (e.g., over-chlorination).
- Monitor intermediates using HPLC or TLC to ensure stepwise progression .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- <sup>1</sup>H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, split due to Cl substituents) and the ethylamine side chain (δ 1.2–1.5 ppm for CH3, δ 2.8–3.2 ppm for NH-CH2) .
- <sup>13</sup>C NMR : Peaks for Cl-substituted carbons (~125–135 ppm) and the ethylamine carbon chain (~35–45 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion [M+H]<sup>+</sup> at m/z 220.02 (calculated for C8H9Cl2NO) and fragmentation patterns matching dichlorophenol derivatives .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- High solubility : In polar aprotic solvents (e.g., acetone, DMF) and alcohols (ethanol, methanol) due to hydrogen bonding with the phenolic –OH and amine groups .
- Low solubility : In water (<0.1 g/100 mL) and non-polar solvents (e.g., hexane) .
Methodological implications : - Use ethanol or acetone for reaction media to enhance solubility.
- Avoid aqueous buffers in chromatography; instead, employ methanol/water gradients in HPLC .
Advanced Research Questions
Q. What environmental degradation pathways are expected for this compound, and how can they be modeled?
- Photodegradation : Under UV light, the compound may undergo dechlorination or oxidation, similar to 2,6-dichlorophenol, forming intermediates like chlorocatechols .
- Microbial degradation : Aerobic bacteria (e.g., Achromobacter spp.) can metabolize the ethylamine side chain, leaving dichlorophenol residues .
Modeling approaches : - Use QSAR models to predict degradation rates based on Cl substitution patterns .
- Simulate sunlight exposure in photoreactors to track byproducts via GC-MS .
Q. How does the aminoethyl group affect the electrochemical behavior of 2,6-dichlorophenol derivatives in redox reactions?
The aminoethyl group introduces electron-donating character , altering redox potentials:
- Cyclic Voltammetry : A shift to lower reduction potentials compared to unsubstituted 2,6-dichlorophenol, enhancing susceptibility to microbial reduction .
- DCPIP assays : The compound may act as an electron shuttle, transferring electrons from microbial oxidases to DCPIP (blue → colorless), indicating metabolic uncoupling potential .
Q. What challenges arise in analyzing trace concentrations of this compound in complex matrices using GC-MS or HPLC-MS?
- Matrix interference : Humic acids in environmental samples can co-elute with the target analyte, requiring solid-phase extraction (SPE) for cleanup .
- Derivatization needs : For GC-MS, silylation (e.g., BSTFA) is necessary to volatilize the phenolic –OH group .
- Detection limits : Optimize HPLC-MS/MS in MRM mode (m/z 220 → 154 for Cl loss) to achieve sub-ppb sensitivity .
Q. How do structural modifications in dichlorophenol derivatives influence biological receptor interactions, as observed in pheromone studies?
Q. What safety protocols are essential when handling this compound, given its structural analogs' toxicity?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Waste disposal : Collect chlorinated byproducts separately and treat with Fenton’s reagent (Fe<sup>2+</sup>/H2O2) to degrade aromatic rings .
- Emergency measures : Use 0.1 M NaOH for spills to neutralize phenolic acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
